Kif18A-IN-3 -

Kif18A-IN-3

Catalog Number: EVT-10961174
CAS Number:
Molecular Formula: C28H38N4O5S2
Molecular Weight: 574.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Kif18A-IN-3 involves several key steps typically associated with medicinal chemistry. The initial approach focuses on structure-activity relationship (SAR) studies that identify lead compounds with promising inhibitory activity against Kif18A. The synthesis process generally includes:

  1. Chemical Reactions: Utilizing various organic reactions such as coupling, acylation, and cyclization to construct the core structure of the inhibitor.
  2. Purification Techniques: Employing chromatographic methods to isolate and purify the synthesized compounds.
  3. Characterization: Analyzing the synthesized compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures and purity.

Technical details regarding specific reagents, reaction conditions, and yields are often proprietary or unpublished but are critical for reproducibility in a laboratory setting.

Molecular Structure Analysis

The molecular structure of Kif18A-IN-3 can be characterized by its core scaffold, which is designed to interact specifically with the Kif18A protein. While exact structural data may not be publicly available, typical features include:

  • Molecular Weight: Approximately 300-500 Da, consistent with small-molecule inhibitors.
  • Functional Groups: Presence of amines, ketones, or other polar groups that enhance solubility and binding affinity.
  • Binding Sites: The compound likely contains moieties that facilitate interactions with the ATP-binding site or other critical regions on Kif18A.

This structure is essential for its inhibitory action and specificity against Kif18A compared to other kinesins .

Chemical Reactions Analysis

Kif18A-IN-3 undergoes specific chemical reactions when interacting with its target protein. The primary reaction involves:

  1. Competitive Inhibition: Kif18A-IN-3 competes with ATP for binding at the active site of Kif18A, thereby inhibiting its motor activity.
  2. Post-translational Modifications: The presence of Kif18A-IN-3 may alter the post-translational modifications of Kif18A, such as phosphorylation or sumoylation, which are critical for its function in mitosis .

These interactions can lead to significant changes in microtubule dynamics and ultimately affect cell cycle progression.

Mechanism of Action

Kif18A-IN-3 exerts its effects through a well-defined mechanism:

  1. Inhibition of Kinesin Activity: By binding to Kif18A, it prevents ATP hydrolysis necessary for kinesin movement along microtubules.
  2. Mitotic Checkpoint Activation: Inhibition leads to mitotic arrest and activation of the spindle assembly checkpoint, causing chromosomal instability in cancer cells .
  3. Induction of Apoptosis: Cells that are dependent on Kif18A for survival may undergo programmed cell death when treated with this compound due to disrupted mitotic processes .

This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

The physical and chemical properties of Kif18A-IN-3 are crucial for understanding its behavior in biological systems:

Quantitative structure-activity relationship (QSAR) models may also provide insights into how variations in structure affect these properties.

Applications

Kif18A-IN-3 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: As an inhibitor of Kif18A, it is valuable for studying mitotic processes in cancer cells and understanding how dysregulation contributes to tumorigenesis .
  2. Drug Development: It serves as a lead compound for developing new anticancer therapies targeting mitotic kinesins.
  3. Biological Assays: Used in assays to evaluate the role of kinesin proteins in cell division and their implications in cancer biology.
Molecular Target Biology and Pathological Context

Kinesin Family Member 18A: Structure and Physiological Functions

Kinesin Family Member 18A (Kinesin Family Member 18A) is a microtubule-associated motor protein belonging to the kinesin-8 superfamily. It functions as an ATP-dependent plus-end-directed motor that localizes to the plus-ends of kinetochore microtubules during mitosis. Structurally, Kinesin Family Member 18A contains a conserved N-terminal motor domain with ATPase and microtubule-binding activities, a central stalk domain, and a C-terminal tail involved in microtubule tip tracking [3] [5]. The motor domain features an alpha-4 helix critical for microtubule interaction and allosteric regulation. Physiological studies in murine models reveal that Kinesin Family Member 18A knockout causes male sterility due to defective spermatocyte division but exhibits minimal effects on somatic tissues, indicating functional non-essentiality in non-germline cells [5] [1]. During mitosis, Kinesin Family Member 18A suppresses chromosome oscillations and microtubule dynamics to ensure proper chromosome congression and bipolar spindle stability [4] [7].

Kinesin Family Member 18A Dysregulation in Cancer

Kinesin Family Member 18A is overexpressed across 27 human cancer types compared to normal tissues, including triple-negative breast cancer (TNBC), high-grade serous ovarian cancer (HGSOC), hepatocellular carcinoma (HCC), and colorectal cancer [2] [6] [8]. Elevated Kinesin Family Member 18A mRNA and protein levels correlate with advanced tumor stage, lymph node metastasis, and poor survival in multiple carcinomas. In HCC, immunohistochemical analyses demonstrate 3–5-fold higher Kinesin Family Member 18A protein levels in tumor versus adjacent tissues [6] [8]. Mechanistically, Kinesin Family Member 18A overexpression accelerates G2/M transition by upregulating cyclin-dependent kinase 1 and cyclin B1 and promotes invasion through matrix metalloproteinase 7/9 induction [6] [8].

Chromosomal Instability as a Therapeutic Vulnerability

Chromosomal instability (CIN)—persistent chromosome missegregation due to aberrant microtubule dynamics—is a hallmark of aggressive cancers. CIN generates oncogene-amplifying and tumor-suppressor-losing karyotypes but simultaneously creates cancer-specific dependencies. Tumors with CIN exhibit heightened sensitivity to Kinesin Family Member 18A inhibition due to:

  • Centrosome amplification: CIN cells frequently harbor extra centrosomes, requiring Kinesin Family Member 18A for centrosome clustering into pseudo-bipolar spindles [1] [4].
  • Dysregulated microtubule dynamics: CIN cells display hyper-stable kinetochore-microtubule attachments and increased microtubule polymerization rates, increasing reliance on Kinesin Family Member 18A for suppression of microtubule dynamics [4] [7].
  • Synthetic lethality with tumor mutations: Kinesin Family Member 18A dependency is enriched in TP53-mutant, CCNE1-amplified, BRCA1-altered, and whole-genome-duplicated cancers [1] [4]. Functional genomic screens confirm that CIN cell lines exhibit 2–5-fold greater proliferation inhibition after Kinesin Family Member 18A knockdown compared to chromosomally stable lines [4].

Table 1: Association Between Kinesin Family Member 18A Expression and Cancer Clinical Features

Cancer TypeOverexpression FrequencyCorrelated Clinical ParametersPrognostic Impact
Hepatocellular Carcinoma80–90% of casesT stage, metastasis, Ki-67 indexReduced overall survival (HR=2.1, p<0.001) [6] [8]
Triple-Negative Breast Cancer75–85% of casesHistological grade, lymph node involvementShorter progression-free interval (HR=1.8, p=0.003) [1] [2]
Ovarian Cancer70–80% of casesCCNE1 amplification statusReduced disease-specific survival (HR=2.3, p<0.001) [1] [2]
Lung Adenocarcinoma60–70% of casesT stage, pathological stagePoorer overall survival (HR=1.7, p=0.008) [2]

Properties

Product Name

Kif18A-IN-3

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)-N-[3-(tert-butylsulfamoyl)phenyl]-4-[(1-methylcyclopropyl)sulfonylamino]benzamide

Molecular Formula

C28H38N4O5S2

Molecular Weight

574.8 g/mol

InChI

InChI=1S/C28H38N4O5S2/c1-26(2,3)31-38(34,35)22-7-5-6-20(18-22)29-25(33)23-9-8-21(30-39(36,37)27(4)10-11-27)19-24(23)32-16-14-28(12-13-28)15-17-32/h5-9,18-19,30-31H,10-17H2,1-4H3,(H,29,33)

InChI Key

MZGYQJDGUVDYIK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)NC(C)(C)C)N4CCC5(CC5)CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.